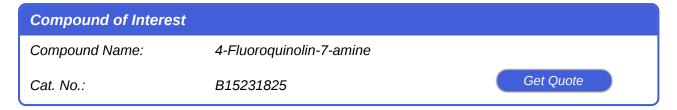


Physicochemical Characteristics of 4-Fluoroquinolin-7-amine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **4-Fluoroquinolin-7-amine**, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled to support research and development efforts by providing key data on its properties, synthesis, and potential biological interactions.

Core Physicochemical Properties

4-Fluoroquinolin-7-amine, also known as 4-amino-7-fluoroquinoline, is a solid organic compound.[1] Its fundamental properties are summarized below. While experimental data for some parameters are not readily available in the public domain, calculated values provide useful estimates for research purposes.



Property	Value	Source
Molecular Formula	C ₉ H ₇ FN ₂	[1]
Molecular Weight	162.16 g/mol	[1]
Physical Form	Solid	[1]
Calculated LogP	1.7	PubChem
Calculated Boiling Point	363.2 °C	(for 7-Fluoroisoquinolin-4- amine)
Calculated Density	1.3 g/cm ³	(for 7-Fluoroisoquinolin-4- amine)
Calculated Flash Point	173.4 °C	(for 7-Fluoroisoquinolin-4- amine)
Melting Point	Not available	
рКа	Not available	_
Aqueous Solubility	Not available	

Synthesis and Analytical Characterization

A specific, detailed experimental protocol for the synthesis of **4-Fluoroquinolin-7-amine** is not widely published. However, the synthesis of structurally related 4-aminoquinoline derivatives generally follows established synthetic routes. A common approach involves the nucleophilic substitution of a 4-chloroquinoline precursor with an amine.

General Synthetic Approach

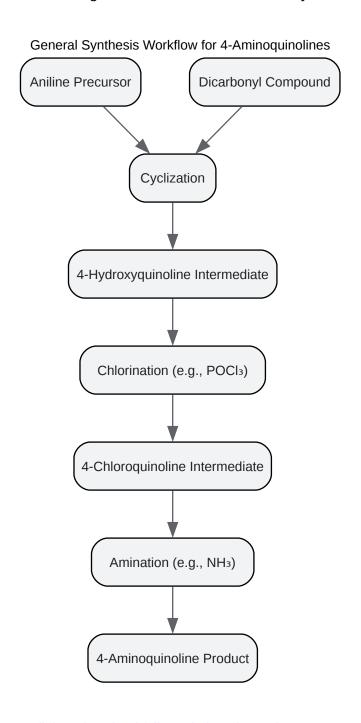
The synthesis of 4-aminoquinolines can often be achieved through a multi-step process that may include:

 Cyclization: Formation of the quinoline ring system from appropriate aniline and dicarbonyl precursors.



- Chlorination: Conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCI₃).
- Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group,
 which can be achieved using ammonia or a protected amine source.

The following diagram illustrates a generalized workflow for the synthesis of 4-aminoquinolines.



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Caption: A generalized workflow for the synthesis of 4-aminoquinolines.

Analytical Methods

The characterization of **4-Fluoroquinolin-7-amine** and related compounds typically employs a range of standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of the compound.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for **4-Fluoroquinolin-7-amine** are not well-documented, the broader class of 4-aminoquinolines is well-known for its antimalarial properties. The primary mechanism of action in this context is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.

Antimalarial Mechanism of Action

Plasmodium falciparum digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. In this environment, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The following diagram illustrates this proposed mechanism of action.



Plasmodium falciparum Digestive Vacuole Hemoglobin Digestion Inhibition of Heme Polymerization Heme Buildup & Oxidative Stress Heme Polymerization Hemozoin (Non-toxic)

Proposed Antimalarial Mechanism of 4-Aminoquinolines

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Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

It is important to note that while this is the generally accepted mechanism for antimalarial 4-aminoquinolines, the specific biological activities and potential targets of **4-Fluoroquinolin-7-amine** may differ and require further investigation. The presence of the fluorine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

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References



- 1. 4-Amino-7-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]
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